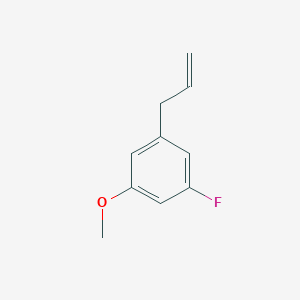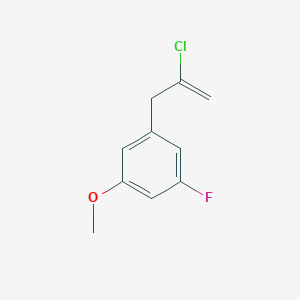![molecular formula C10H8BrF3 B3314799 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene CAS No. 951889-42-2](/img/structure/B3314799.png)
2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene
Übersicht
Beschreibung
“2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene” is an organic compound with a molecular weight of 265.07 . It is also known by its IUPAC name, 1-(2-bromo-2-propenyl)-3-(trifluoromethyl)benzene .
Molecular Structure Analysis
The linear formula of “this compound” is C10H8BrF3 . The InChI code for this compound is 1S/C10H8BrF3/c1-7(11)5-8-3-2-4-9(6-8)10(12,13)14/h2-4,6H,1,5H2 .Wissenschaftliche Forschungsanwendungen
2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. It is a versatile reagent that can be used for a variety of reactions, such as the synthesis of complex organic molecules and the synthesis of pharmaceuticals. This compound is also used as a catalyst for a wide range of reactions, such as the synthesis of heterocycles and the synthesis of polymers.
Wirkmechanismus
Mode of Action
It is known that the compound is a valuable synthon in synthetic chemistry and has been widely used in organic synthesis . This includes addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions for the construction of various fluorinated organic compounds .
Result of Action
Given its use in the synthesis of various fluorinated organic compounds , it is likely that the compound’s action results in the formation of these compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene in laboratory experiments is its low boiling point, which makes it ideal for use in a wide range of experiments. It is also a versatile reagent that can be used to synthesize a variety of different compounds. However, it is important to note that this compound is a volatile liquid and should be handled with care. It should also be stored in a cool, dry place and away from sources of heat or light.
Zukünftige Richtungen
The use of 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene in scientific research is expected to continue to grow in the future. It is likely that this compound will be used in a wider range of reactions, such as the synthesis of more complex molecules and the synthesis of pharmaceuticals. It is also possible that this compound will be used in the synthesis of materials, such as polymers and nanomaterials. In addition, this compound may be used in the development of new catalysts for a variety of reactions.
Safety and Hazards
While specific safety and hazard information for “2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene” is not available, it’s generally advisable to handle all chemicals with care. This includes wearing appropriate personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3/c1-7(11)5-8-3-2-4-9(6-8)10(12,13)14/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCPMECXNBHZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314756.png)
![2-Methyl-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314770.png)
![2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314776.png)
![2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314777.png)
![2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314783.png)

![2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314795.png)
![2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314820.png)